

HFI-419 and its Interaction with Insulin-Regulated Aminopeptidase (IRAP): A Technical Guide

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Compound of Interest

Compound Name: **HFI-419**

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Abstract

This technical guide provides an in-depth analysis of the mechanism of action of **HFI-419**, a potent inhibitor of Insulin-Regulated Aminopeptidase (IRAP). We delve into the molecular interactions, signaling pathways, and cellular consequences of **HFI-419** binding to IRAP, with a particular focus on its role in facilitating GLUT4 translocation and glucose uptake. This document summarizes key quantitative data, details comprehensive experimental protocols for studying the **HFI-419**-IRAP interaction, and provides visual representations of the underlying biological processes to support further research and drug development efforts in metabolic and neurological disorders.

Introduction

Insulin-Regulated Aminopeptidase (IRAP), also known as oxytocinase or placental leucine aminopeptidase, is a type II transmembrane zinc-metalloprotease belonging to the M1 family of aminopeptidases.^{[1][2]} IRAP is highly expressed in tissues responsive to insulin, such as adipose tissue and muscle, where it co-localizes with the glucose transporter GLUT4 within specialized vesicles.^[2] Upon insulin stimulation, both IRAP and GLUT4 translocate to the plasma membrane, facilitating the uptake of glucose into the cell.^[2]

HFI-419 is a benzopyran-based, competitive inhibitor of IRAP.^[3] It has garnered significant interest due to its potential therapeutic applications, particularly in the enhancement of cognitive function.^[1] This cognitive enhancement is hypothesized to be linked to increased glucose uptake in hippocampal neurons, mediated by GLUT4.^[4] This guide will explore the core mechanism of action of **HFI-419** on IRAP, providing a detailed overview for researchers in the field.

Quantitative Data: **HFI-419** Inhibition of IRAP

The inhibitory potency of **HFI-419** against IRAP has been characterized by its inhibitory constant (Ki). The following table summarizes the key quantitative data reported in the literature.

Parameter	Value	Substrate Used	Source
Ki	0.48 μ M	Leu-AMC	[3][5]
Inhibition Type	Competitive	Leu-AMC	[3]
Selectivity	High selectivity for IRAP over other aminopeptidases (APN, ERAP1, ERAP2)	Not specified	[1]

Mechanism of Action of **HFI-419** on IRAP

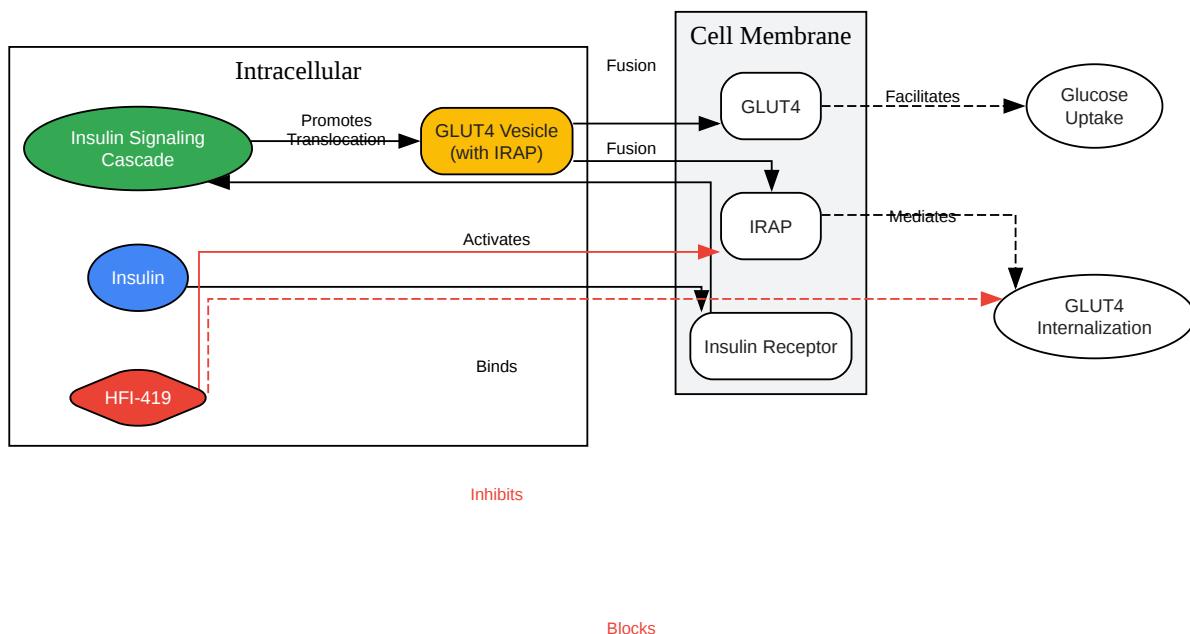
HFI-419 acts as a competitive inhibitor of IRAP, meaning it binds to the active site of the enzyme and competes with the natural substrate.^{[3][5]} The binding of **HFI-419** to the catalytic site of IRAP prevents the hydrolysis of its substrates. While initially characterized as a competitive inhibitor, more recent evidence suggests a more complex, potentially allosteric mechanism of action, particularly with different substrates.^[6]

The functional consequence of IRAP inhibition by **HFI-419** is particularly relevant in the context of glucose metabolism. IRAP is co-localized with GLUT4 in intracellular vesicles. Following insulin signaling, these vesicles translocate to the plasma membrane. It is proposed that the enzymatic activity of IRAP is involved in the subsequent internalization and recycling of GLUT4.

By inhibiting IRAP, **HFI-419** is thought to delay the internalization of GLUT4, thereby increasing its residence time at the plasma membrane and enhancing glucose uptake.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving insulin, IRAP, GLUT4, and the mechanism of action of **HFI-419**.



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Proposed signaling pathway of **HFI-419** action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of **HFI-419** on IRAP.

IRAP Enzyme Inhibition Assay

This protocol is used to determine the inhibitory potency (Ki or IC50) of **HFI-419** against IRAP.

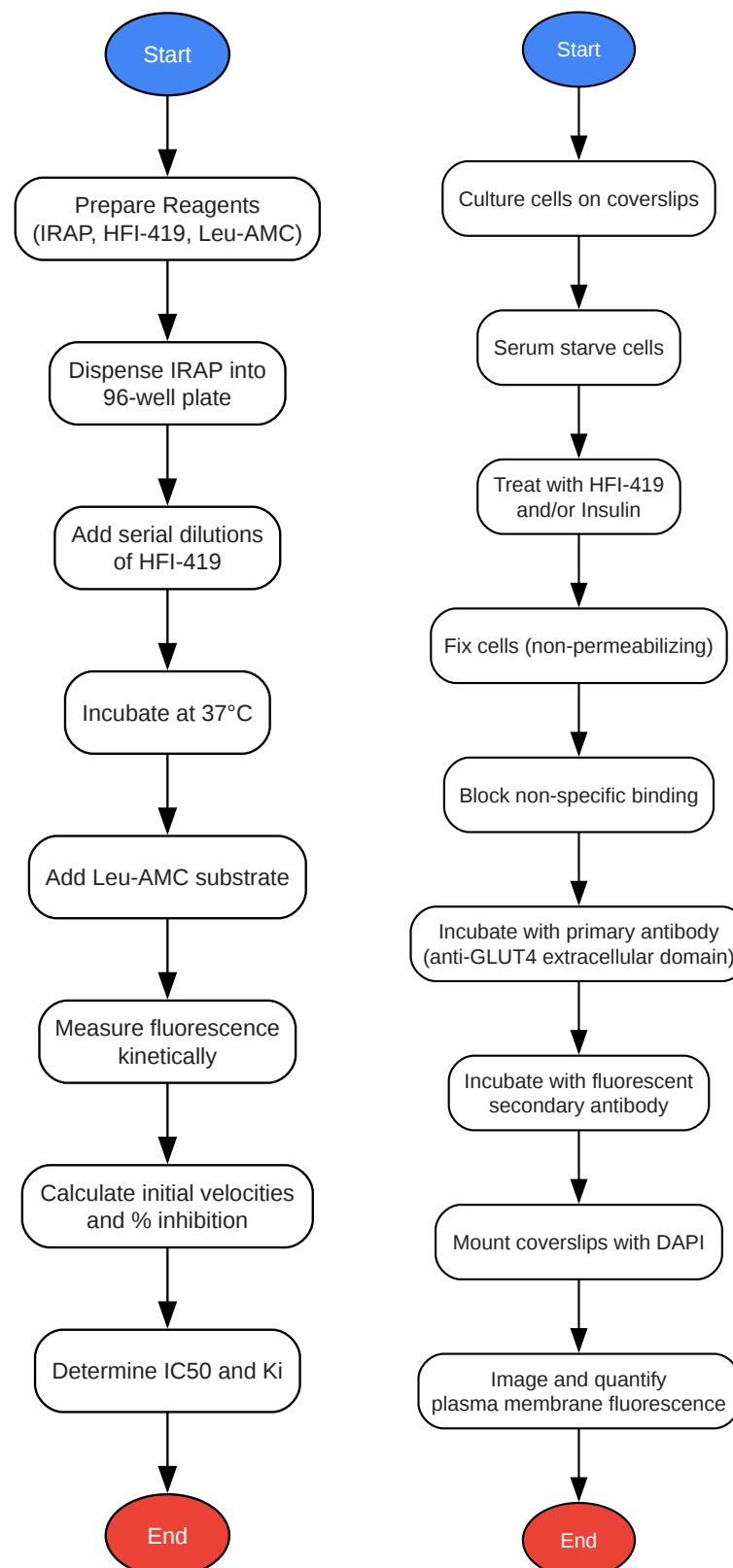
Materials:

- Recombinant human IRAP
- **HFI-419**
- L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) substrate
- Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)
- 96-well black microplates
- Fluorometric plate reader

Procedure:

- Prepare a stock solution of **HFI-419** in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of **HFI-419** in assay buffer to create a range of concentrations.
- Add a fixed concentration of recombinant IRAP to each well of the microplate.
- Add the different concentrations of **HFI-419** to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the Leu-AMC substrate to each well.
- Immediately measure the fluorescence (Excitation: ~360-380 nm, Emission: ~440-460 nm) over time using a plate reader.
- Calculate the initial reaction velocities (V) for each **HFI-419** concentration.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

- To determine the K_i for competitive inhibition, perform the assay with varying concentrations of both the substrate and inhibitor and analyze the data using Michaelis-Menten kinetics and a suitable plot (e.g., Lineweaver-Burk).

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